

Vedroprevir (GS-9451): A Technical Guide for Hepatitis C Virus Research

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Compound of Interest

Compound Name: Vedroprevir

Cat. No.: B1683479

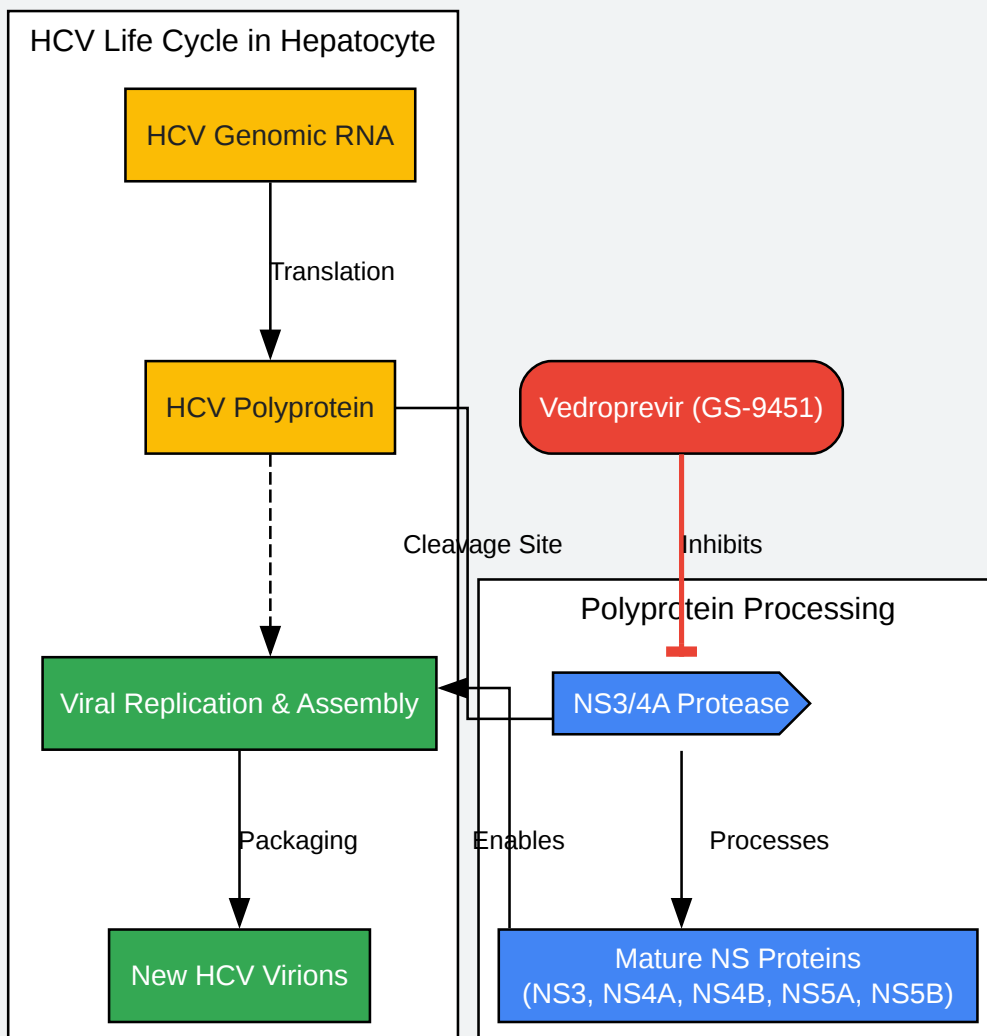
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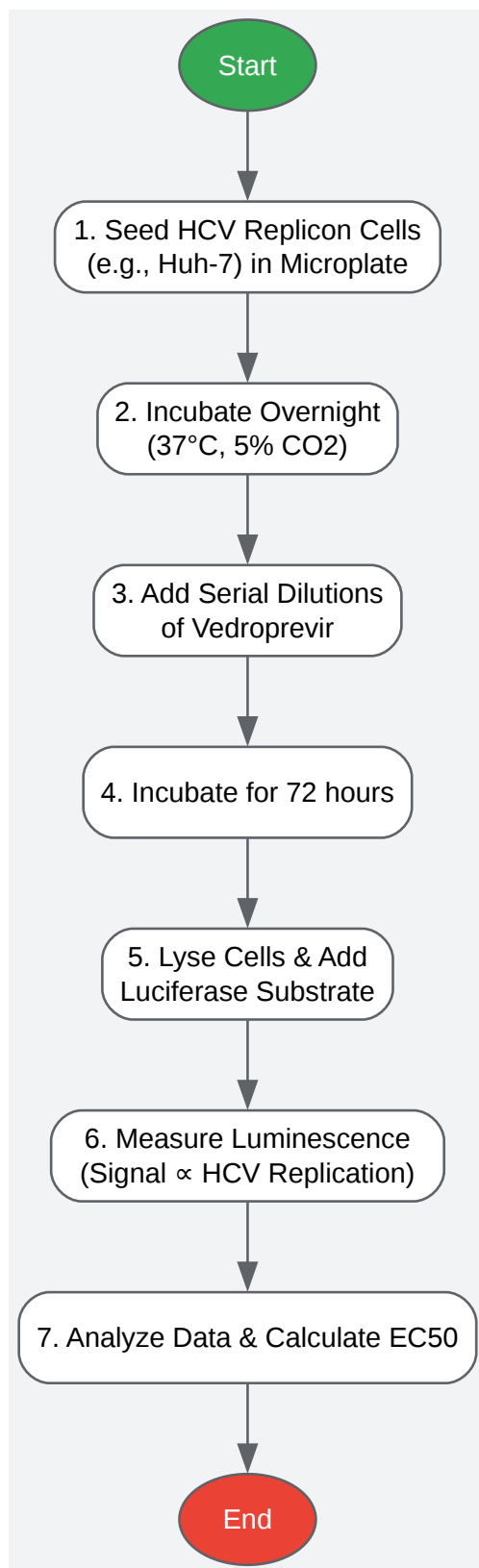
This guide provides an in-depth overview of **vedroprevir** (GS-9451), an investigational direct-acting antiviral (DAA), for researchers, scientists, and drug development professionals.

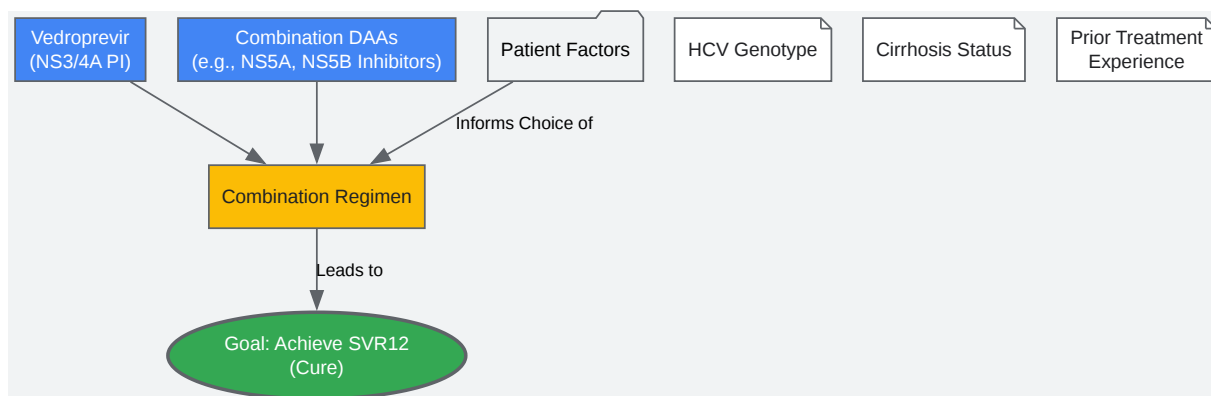
Vedroprevir is a selective, noncovalent, and reversible inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a critical enzyme in the viral replication cycle.^[1] While its development has focused on its use in combination therapies, understanding its standalone characteristics is crucial for ongoing HCV research.

Mechanism of Action

The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce mature structural and non-structural (NS) proteins essential for viral replication and assembly.^{[2][3]} The HCV NS3/4A serine protease is responsible for four of these critical cleavages.^{[2][3]} **Vedroprevir** targets the active site of the NS3/4A protease, blocking this polyprotein processing and thereby halting viral replication.^[1]







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References

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